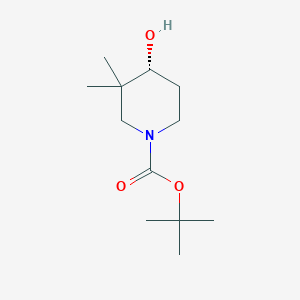

tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate

Beschreibung

tert-Butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the (4R) position, and two methyl substituents at the 3-position of the piperidine ring. It is commonly used as an intermediate in pharmaceutical synthesis and organic chemistry research. Key properties include:

- CAS Numbers: 143306-65-4 (97% purity, from ) and 1421254-59-2 (97% purity, CymitQuimica) .

- Molecular Formula: C12H23NO3 (MW: 229.32 g/mol) .

- Physical State: Solid at room temperature .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic reactions. The stereochemistry at C4 and the methyl substituents influence its reactivity and biological interactions.

Eigenschaften

Molekularformel |

C12H23NO3 |

|---|---|

Molekulargewicht |

229.32 g/mol |

IUPAC-Name |

tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |

InChI-Schlüssel |

QZMUVNRDYLNZDA-SECBINFHSA-N |

Isomerische SMILES |

CC1(CN(CC[C@H]1O)C(=O)OC(C)(C)C)C |

Kanonische SMILES |

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Piperidine Ring Construction and Dimethyl Substitution

The core piperidine ring with 3,3-dimethyl substitution can be constructed by cyclization reactions starting from appropriate amino alcohol or amino ketone precursors. For example, alkylation of nitrogen-containing intermediates followed by ring closure under controlled conditions is common.

- The geminal dimethyl groups at the 3-position are often introduced via alkylation or by using starting materials already bearing these groups.

- Stereochemical control at the 4-position is achieved by using chiral auxiliaries or asymmetric catalytic methods.

Stereoselective Hydroxylation at the 4-Position

The (4R)-hydroxy substituent is introduced through stereoselective reduction or hydroxylation:

- Reduction of a ketone intermediate at the 4-position using chiral reducing agents or enzymatic methods can yield the (4R)-hydroxy configuration.

- Alternatively, epoxide ring opening or dihydroxylation methods on unsaturated precursors can be utilized.

Installation of the tert-Butyl Carbamate Protecting Group

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to enhance stability and facilitate further synthetic transformations:

- Boc protection is typically performed by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- This step is usually carried out after the ring construction and hydroxylation to avoid side reactions.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route, adapted from related piperidine derivatives and confirmed by supplier synthesis descriptions, is as follows:

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1. Formation of 3,3-dimethylpiperidine core | Cyclization of amino alcohol precursors under acidic/basic catalysis | Piperidine ring with geminal dimethyl groups formed | Moderate to high yield |

| 2. Stereoselective hydroxylation at C-4 | Chiral reduction of 4-keto intermediate using NaBH4 or chiral catalysts | (4R)-4-Hydroxy stereochemistry introduced | High stereoselectivity |

| 3. Boc protection of nitrogen | Treatment with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group | High yield, purity >95% |

This general method aligns with the synthesis of similar piperidine carbamates documented in pharmaceutical intermediate preparations.

Analytical Data Supporting Preparation

- Molecular Formula: C12H23NO3

- Molecular Weight: 229.32 g/mol

- IUPAC Name: tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

- InChIKey: QZMUVNRDYLNZDA-SECBINFHSA-N

- Purity: Typically obtained at 95–97% purity for research applications.

Research Discoveries and Optimization

- The stereoselectivity in hydroxylation is critical for biological activity and is often optimized using chiral catalysts or enzymatic methods.

- Protective group strategies such as Boc protection are chosen to withstand subsequent synthetic steps without racemization or degradation.

- Recent advances include the use of mild reaction conditions and greener solvents to improve yield and reduce impurities.

- Alternative synthetic routes explore the use of palladium-catalyzed cross-coupling reactions to install aromatic or other substituents on the piperidine ring, although these are more common in analog synthesis rather than for this specific compound.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Piperidine ring formation | Cyclization of amino alcohols/ketones | Acid/base catalysis, controlled temperature | Ensures 6-membered ring closure |

| Geminal dimethyl substitution | Alkylation or use of dimethylated precursors | Alkyl halides or methylating agents | Introduces steric bulk at C-3 |

| Stereoselective hydroxylation (4R) | Chiral reduction or enzymatic hydroxylation | NaBH4 with chiral ligands, enzymes | High stereoselectivity required |

| Nitrogen protection | Boc protection | Di-tert-butyl dicarbonate (Boc2O), base | Stabilizes amine for further use |

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical studies .

Medicine: It can be used as a lead compound for the design of new therapeutic agents targeting various diseases .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity . The carboxylate group can participate in ionic interactions, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares tert-Butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate with key analogues:

Key Observations :

- Substituent Impact : The 3,3-dimethyl and C4 hydroxyl groups in the target compound confer steric hindrance and polarity, affecting solubility and reactivity compared to analogues with alkyl chains (e.g., 3-hydroxypropyl) or aromatic groups (e.g., pyridinyl) .

- Chirality : The (4R) configuration distinguishes it from racemic or S-configured analogues like (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate .

Physicochemical Properties

- Solubility : tert-Butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, dichloromethane). In contrast, tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits higher aqueous solubility due to its hydroxypropyl chain .

- Thermal Stability : The Boc group decomposes above 150°C, a property shared across tert-butyl piperidine carboxylates .

Biologische Aktivität

Tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative characterized by its unique structural features, including a tert-butyl group and a hydroxy group. Its molecular formula is C12H23NO3, with a molecular weight of 229.32 g/mol. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 1421254-59-2

- Purity : Typically around 97%.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and selectivity. The steric hindrance provided by the tert-butyl group may influence the compound's pharmacokinetics and pharmacodynamics .

Biological Activities

Research indicates that tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate exhibits several pharmacological effects:

- Neuroprotective Effects : Studies have shown that compounds similar to tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine can protect astrocytes from amyloid-beta (Aβ) induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Inhibition of Enzymatic Activity : It has been reported to act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. For instance, an analog of this compound showed an IC50 of 15.4 nM against β-secretase .

Table 1: Summary of Biological Activities

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Neuroprotection | Protects astrocytes from Aβ-induced toxicity | |

| Enzyme Inhibition | Inhibits β-secretase (IC50 = 15.4 nM) | |

| Acetylcholinesterase Inhibition | K i = 0.17 μM |

Case Studies

- In Vitro Studies : Research demonstrated that the compound could enhance cell viability in astrocytes when co-treated with Aβ1-42 peptide, indicating a protective role against neurotoxicity .

- In Vivo Studies : In animal models mimicking Alzheimer's disease pathology, treatment with related compounds showed reduced levels of Aβ1-42 and improved behavioral outcomes compared to control groups .

Applications in Drug Development

Due to its promising biological activities, tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is being explored as a lead compound for developing new therapeutic agents targeting neurological disorders. Its unique structure allows it to serve as a valuable probe in biochemical studies aimed at understanding enzyme mechanisms and protein-ligand interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate, and how can reaction conditions optimize yield and stereochemical purity?

- Methodology : Multi-step synthesis often employs reductive amination or nucleophilic substitution. For example, tert-butyl carbamate intermediates (e.g., tert-butyl piperazine-1-carboxylate) are reacted with hydroxyl-containing precursors under controlled conditions. Sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) or tetrahydrofuran (THF) is effective for stereocontrol, while LiAlH₄ may be used for selective reductions . Purification via silica gel chromatography (hexane/EtOAc gradients) ensures high purity .

Q. How is the stereochemical configuration at the 4R position confirmed experimentally?

- Methodology : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides definitive stereochemical evidence . Alternatively, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy can confirm enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments analyze spatial proximity of protons to infer configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use flame-resistant lab attire, nitrile gloves, and eye protection. Work in a fume hood to avoid inhalation. Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon). Refer to safety data sheets (SDS) for hazard mitigation, including first-aid measures for dermal/oral exposure (e.g., rinsing with water for 15+ minutes) .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) be resolved?

- Methodology : Cross-validate using complementary techniques:

- Mass spectrometry (MS) : Compare observed molecular ion ([M+H]⁺) with theoretical mass (e.g., PubChem-derived values) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton/carbon environments .

- Computational chemistry : Simulate NMR shifts (e.g., using DFT calculations) to identify structural anomalies .

Q. What role does the tert-butyl group play in stabilizing intermediates during derivatization?

- Methodology : The tert-butyl moiety acts as a steric shield, protecting the piperidine ring’s nitrogen from undesired nucleophilic attacks. Its bulkiness can direct regioselectivity in reactions like alkylation or acylation. Acidic cleavage (e.g., HCl in dioxane) removes the group post-derivatization . Stability under basic conditions makes it ideal for multi-step syntheses .

Q. How do hydrogen-bonding patterns influence the compound’s crystallographic packing and stability?

- Methodology : Analyze single-crystal X-ray data (using SHELX ) to identify O–H···O/N interactions. Graph set analysis (e.g., Etter’s rules ) categorizes motifs like chains or rings. Thermal gravimetric analysis (TGA) assesses stability, correlating with intermolecular bond strength .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodology :

Solvent screening : Test solubility in polar (e.g., DMSO, MeOH) vs. nonpolar (toluene, hexane) solvents under controlled temperatures.

Dynamic light scattering (DLS) : Detect aggregates that may skew apparent solubility.

Literature review : Compare with structurally analogous tert-butyl piperidines (e.g., tert-butyl 4-methylpiperazine-1-carboxylate ). Discrepancies may arise from polymorphism or impurities .

Experimental Design

Q. What strategies optimize the synthesis of enantiomerically pure (4R) derivatives?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-configured catalysts (e.g., Jacobsen’s catalyst) in asymmetric hydrogenation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Crystallization-induced asymmetric transformation (CIAT) : Promote racemization in solution while crystallizing the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.